2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

OLED Electron Transport Material Charge Carrier Mobility

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly abbreviated as NBPhen or NBphen, is a phenanthroline derivative widely employed as an electron transport layer (ETL) and hole-blocking layer (HBL) material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring naphthalen-2-yl substituents at the 2 and 9 positions of the phenanthroline core, imparts distinct charge transport properties and thermal stability compared to simpler analogs like BPhen and BCP.

Molecular Formula C72H48Cl2FeN6O8
Molecular Weight 1251.9 g/mol
CAS No. 15555-71-2
Cat. No. B3366957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
CAS15555-71-2
Molecular FormulaC72H48Cl2FeN6O8
Molecular Weight1251.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
InChIInChI=1S/3C24H16N2.2ClHO4.Fe/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2
InChIKeyGGVXJHOYDWLLOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBPhen (CAS 15555-71-2): High-Mobility Electron Transport & Hole-Blocking Material for OLED Procurement


2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly abbreviated as NBPhen or NBphen, is a phenanthroline derivative widely employed as an electron transport layer (ETL) and hole-blocking layer (HBL) material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its molecular structure, featuring naphthalen-2-yl substituents at the 2 and 9 positions of the phenanthroline core, imparts distinct charge transport properties and thermal stability compared to simpler analogs like BPhen and BCP [1].

Why Substituting NBPhen with BPhen or BCP Can Compromise OLED Performance Metrics


Phenanthroline-based electron transport materials are not interchangeable; minor structural modifications produce large differences in electron mobility, energy level alignment, and thermal stability [1]. Direct experimental comparisons demonstrate that NBPhen's naphthalene substituents at the 2,9-positions yield approximately 10× higher electron mobility than the methyl-substituted analog BCP, while its distinct HOMO level and high thermal decomposition temperature differentiate it from BPhen . Generic substitution without accounting for these quantifiable disparities risks degraded device efficiency, higher operating voltage, and reduced operational lifetime.

Quantitative Head-to-Head Evidence: NBPhen versus BCP and BPhen in Key Performance Dimensions


Electron Mobility: NBPhen Achieves ~10× Higher Electron Mobility Than BCP

In a direct head-to-head study, the electron mobility of NBPhen was experimentally measured to be approximately 10 times higher than that of BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) [1]. Independent charge transport simulations corroborated this result, showing a 9-fold higher mobility for NBPhen [1]. The difference is attributed to NBPhen's larger transfer integral and lower reorganization energy, which outweigh the negative effect of its greater energetic disorder [1].

OLED Electron Transport Material Charge Carrier Mobility

Thermal Stability: NBPhen Decomposition Temperature Exceeds 340 °C, Enabling Broader Processing Windows

NBPhen exhibits a thermal decomposition temperature (TGA, 0.5% weight loss) exceeding 340 °C . By comparison, BPhen (4,7-diphenyl-1,10-phenanthroline) displays a melting point of 218–221 °C with thermal decomposition data not reported in standard vendor specifications . This suggests NBPhen possesses a significantly broader thermal processing window, a critical attribute for vacuum thermal evaporation (VTE) processes used in OLED manufacturing.

OLED Fabrication Thermal Evaporation Material Stability

Electron Injection Efficiency: CsN3-Doped NBPhen Surpasses Conventional LiF-Based EIL Architectures

When doped with cesium azide (CsN3), NBPhen functions as a highly efficient electron injection layer (EIL) that outperforms the conventional lithium fluoride (LiF) EIL [1]. OLEDs utilizing CsN3-doped NBPhen as the EIL exhibited significantly improved current density–luminance–voltage characteristics compared to devices using standard LiF [1]. This performance gain is attributed to NBPhen's low evaporation temperature and air stability when combined with CsN3, which decomposes during thermal evaporation to form an effective n-doped layer [1].

OLED Electron Injection Layer n-Doping

Optimal Procurement Application Scenarios for NBPhen Based on Differentiated Performance Evidence


High-Efficiency Blue and White OLEDs Requiring Low Operating Voltage

NBPhen's ~10× higher electron mobility relative to BCP directly addresses the primary bottleneck in blue OLED efficiency — charge balance. Integrating NBPhen as the ETL enables lower driving voltage while maintaining high luminance, as demonstrated in stacked microcavity OLED architectures [1]. Procurement of NBPhen over BCP is indicated when device specifications prioritize power efficiency and low-voltage operation in blue-fluorescent or phosphorescent OLED stacks.

Thermally Robust Vacuum-Deposited OLED Stacks for High-Temperature Processing

With a decomposition onset exceeding 340 °C, NBPhen withstands the thermal stresses of repeated vacuum thermal evaporation cycles without morphological degradation. This property makes NBPhen the preferred choice over BPhen (which melts at ~219 °C) for fabrication lines requiring extended deposition campaigns, co-deposition with high-temperature materials, or post-deposition annealing steps [1].

Alternative Electron Injection Layer Replacing LiF in Green and Yellow OLEDs

For device manufacturers seeking to eliminate the thickness-sensitive LiF EIL, CsN3-doped NBPhen provides a drop-in replacement that simultaneously improves electron injection and simplifies process control. Published device data confirm that CsN3:NBPhen EIL achieves superior current density–luminance–voltage performance in green OLEDs, making it a validated procurement target for next-generation EIL development [1].

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